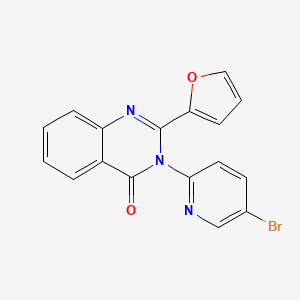

![molecular formula C16H24N2O3S B5514955 N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of molecules known for their diverse chemical and biological properties. While specific studies on this exact compound are scarce, related compounds have been investigated for various structural and chemical characteristics.

Synthesis Analysis

The synthesis of similar compounds typically involves complex organic reactions. For instance, compounds like N-(2,3-Dichlorophenyl)methanesulfonamide are synthesized considering the conformation of N—H bonds in relation to other substituents and require careful control of reaction conditions (Gowda, Foro, & Fuess, 2007).

Molecular Structure Analysis

Molecular structures of closely related compounds, such as various derivatives of methanesulfonamide, show significant differences in bond and torsion angles, affecting their molecular conformations and potential biological activities. For example, N-(2,5-Dichlorophenyl)methanesulfonamide exhibits specific geometric parameters and hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Compounds in this category often engage in reactions such as hydrogen bonding, as seen in various dichlorophenyl methanesulfonamides. Their reactivity and interaction with other molecules can be influenced by the presence of specific functional groups and the overall molecular conformation (Gowda, Foro, & Fuess, 2007).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline structure are critical for understanding the compound's behavior under different conditions. While specific data for N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not readily available, related compounds show varied physical properties based on their molecular structure.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are significant for understanding the compound's applications. For instance, the addition of methanesulfenyl chloride to related compounds leads to specific isomers and derivatives, showcasing the compound's chemical versatility (Yoshimura, Sugiyama, Matsunari, & Nakamura, 1974).

科学的研究の応用

Molecular and Supramolecular Structures

Research on related methanesulfonamide compounds has revealed insights into their molecular and supramolecular structures. For example, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide indicate variations in torsion angles and hydrogen bonding patterns, contributing to understanding the molecular architecture of such compounds (Jacobs, Chan, & O'Connor, 2013).

Sensor Development

Research has been conducted on developing sensors using materials treated with compounds like dimethyl sulfoxide (DMSO). For instance, a methane sensor based on poly (3,4-ethylenedioxythiophene: poly (styrene sulfonic acid)) and gold nanoparticles treated with DMSO demonstrated significant enhancements in conductivity and sensing performance, showcasing the potential of methanesulfonamide derivatives in sensor technology (Khasim et al., 2021).

Catalysis and Reaction Mechanisms

Methanesulfonamide derivatives are also studied in the context of catalysis and reaction mechanisms. For example, the partial oxidation of methane over oxide catalysts has been explored to understand the reaction mechanism and develop more efficient catalysts (Hutchings, Woodhouse, & Scurrell, 1989). Similarly, research into the preparation of chiral pyridine–phosphine ligands and their use in Pd-catalyzed asymmetric allylic alkylations demonstrates the applicability of methanesulfonamide derivatives in synthetic chemistry (Uenishi & Hamada, 2001).

Biochemical Applications

In the field of biochemistry, methanesulfonamide derivatives have been investigated for their role in microbial metabolism, such as in the oxidation processes involving methane sulfinic acid (Kelly & Murrell, 1999). This research provides insights into the biochemical cycling of sulfur and the role of such compounds in microbial processes.

Atmospheric Chemistry

The oxidation of dimethyl sulfide, which leads to the formation of methanesulfonic acid, is a significant area of research in atmospheric chemistry. Studies have focused on understanding the formation of methane sulfinic acid in the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide, which has implications for atmospheric processes and aerosol formation (Arsene et al., 2002).

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-13-8-7-9-15(14(13)2)18(22(3,20)21)12-16(19)17-10-5-4-6-11-17/h7-9H,4-6,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFRFUHLMIQXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)

![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)